(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid
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Overview
Description
(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid typically involves multiple steps, including the formation of the imidazole ring, the introduction of the hydroxy group, and the acetamido group. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its functional groups could enable it to bind to specific targets, making it useful in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]butanoic acid
- (2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]pentanoic acid
Uniqueness
What sets (2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Acetamido Group : This group is known for enhancing solubility and bioavailability.
- Imidazole Ring : Often involved in enzyme inhibition and receptor binding.
- Hydroxylated Tetrahydrofuran : This moiety may influence the compound's interaction with biological membranes.
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound, including:
1. Antioxidant Activity
Research indicates that derivatives of imidazole compounds exhibit significant antioxidant properties. The presence of the hydroxyl group in the tetrahydrofuran moiety enhances this activity by scavenging free radicals, thus protecting cells from oxidative stress .
2. Enzyme Inhibition
The imidazole ring is known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes management .
3. Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cytokine production. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Binding : Interaction with specific receptors leading to downstream signaling changes.
- Enzyme Modulation : Inhibition or activation of key enzymes involved in metabolic pathways.
Properties
Molecular Formula |
C17H27N3O5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O5/c1-3-4-5-6-15-14(8-16(22)25-15)20-9-12(18-10-20)7-13(17(23)24)19-11(2)21/h9-10,13-16,22H,3-8H2,1-2H3,(H,19,21)(H,23,24)/t13-,14?,15?,16?/m0/s1 |
InChI Key |
INPAKWNFLOQYEI-CUUNVARJSA-N |
Isomeric SMILES |
CCCCCC1C(CC(O1)O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC1C(CC(O1)O)N2C=C(N=C2)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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